molecular formula C14H16ClN3O3S B2846761 N'-(5-Chloro-2-cyanophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide CAS No. 2309745-52-4

N'-(5-Chloro-2-cyanophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide

Cat. No.: B2846761
CAS No.: 2309745-52-4
M. Wt: 341.81
InChI Key: GRACIAPEJCGDGS-UHFFFAOYSA-N
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Description

N'-(5-Chloro-2-cyanophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide is a useful research compound. Its molecular formula is C14H16ClN3O3S and its molecular weight is 341.81. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure Analysis

Compounds similar to N'-(5-Chloro-2-cyanophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide have been analyzed for their molecular structures and crystal packing interactions. For instance, a study by Ghosh et al. (2000) on three leflunomide metabolite analogs reveals potent inhibition of Bruton's tyrosine kinase (BTK) with detailed examination of their hydrogen-bonding networks and crystal packing, demonstrating the importance of molecular interactions in the crystalline lattice for medicinal chemistry applications (Ghosh, Jennissen, Zheng, & Uckun, 2000).

Antimicrobial Applications

Desai, Dodiya, and Shihora (2011) synthesized a series of compounds with structural similarities, demonstrating in vitro antibacterial and antifungal activities. This research highlights the potential use of such compounds in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Cytotoxicity and DNA Interaction

A study by Li et al. (2012) on bimetallic complexes constructed from asymmetrical N,N'-bis(substituted)-oxamide ligands delves into their cytotoxic activities and interactions with DNA and protein. Such research underscores the compound's relevance in exploring therapeutic applications and understanding its mechanism of action at the molecular level (Li, Tao, Li, Wu, & Yan, 2012).

Asymmetric Synthesis and Chemical Reactivity

The asymmetric synthesis of α‐Amino acids from N‐Acylbornane‐10,2‐sultams showcases the versatility of compounds within the same chemical family in synthetic organic chemistry, providing a route to produce amino acids and N-hydroxyamino acids, which are crucial in various biochemical processes (Oppolzer, Tamura, & Deerberg, 1992).

Synthesis and Bio-macromolecular Interaction

Research by Zheng et al. (2015) into the synthesis and structure of new dicopper(II) complexes with asymmetric N,N′-bis(substituted)oxamide ligands highlights the significance of these compounds in bio-macromolecular interactions, offering a foundation for further investigation into their potential medicinal applications (Zheng, Jiang, Li, Wu, & Yan, 2015).

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3S/c1-22-5-4-11(19)8-17-13(20)14(21)18-12-6-10(15)3-2-9(12)7-16/h2-3,6,11,19H,4-5,8H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRACIAPEJCGDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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